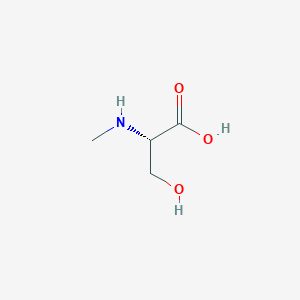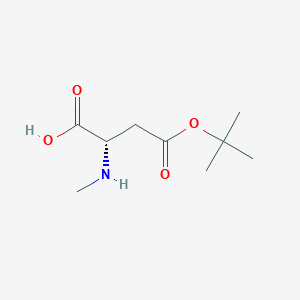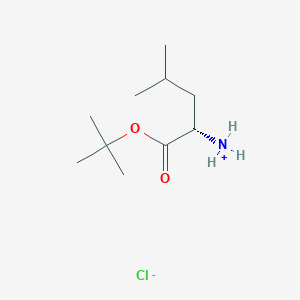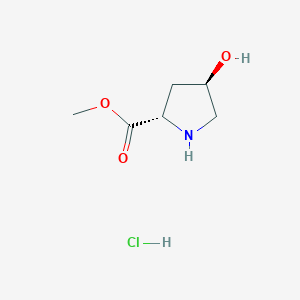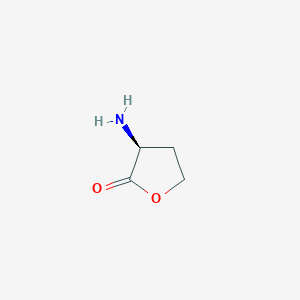
(S)-3-Aminohex-5-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-Aminohex-5-enoic acid hydrochloride” is a compound that includes an amino acid (3-Aminohex-5-enoic acid) and hydrochloric acid. Amino acids are organic compounds that combine to form proteins, and they are essential for life. Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. For example, acid chlorides react rapidly with ammonia and amines to give amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
(S)-3-Aminohex-5-enoic acid hydrochloride , as a compound, has been pivotal in the field of chemical synthesis and characterization. A notable application is observed in the synthesis of N-protected 14C-labelled analogues of similar compounds, showcasing an innovative approach to synthesizing labelled compounds for various applications in research. This novel method is instrumental in tracing and studying the biological pathways and interactions of these compounds within systems, providing valuable insights into their mechanisms and potential applications (Jessen, Selvig, & Valsborg, 2001).
In parallel, another study highlighted the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid , a process crucial for the production of compounds with high enantiomeric excess, which is essential for the development of pharmaceuticals and other chemical entities with specific and targeted biological activities (Burk et al., 2003).
Antibacterial Applications
The compound's derivatives have been synthesized and evaluated for their antibacterial activity . Fatty acid hydrazides derivatives have been used to synthesize biologically active compounds that exhibited promising antimicrobial activity against various bacterial strains. This discovery opens avenues for the development of new antibacterial agents, potentially addressing the increasing concern of antibiotic resistance (Banday, Mattoo, & Rauf, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-aminohex-5-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375863 |
Source


|
| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminohex-5-enoic acid hydrochloride | |
CAS RN |
270263-02-0 |
Source


|
| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






